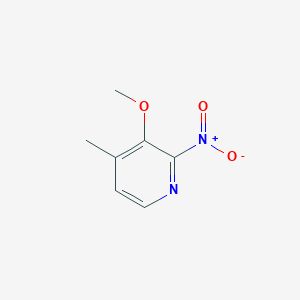
3-Methoxy-4-methyl-2-nitropyridine
Overview
Description
3-Methoxy-4-methyl-2-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-methoxy-4-methyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Biochemical Pathways
Nitropyridines are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
As a nitropyridine derivative, it may participate in various chemical reactions leading to the synthesis of other organic compounds .
Biological Activity
3-Methoxy-4-methyl-2-nitropyridine (CAS No. 155789-92-7) is a pyridine derivative that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the third position, a methyl group at the fourth position, and a nitro group at the second position of the pyridine ring. Its molecular formula is , which contributes to its diverse reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. This inhibition can lead to significant biological effects, particularly in cancer cells where enzyme activity is crucial for proliferation.
- Microtubule Interaction : Similar compounds have been reported to interact with tubulin, inhibiting microtubule polymerization. This action can induce cell cycle arrest in cancer cells, making it a candidate for anti-cancer drug development .
- Drug Efflux Pump Inhibition : Research indicates that this compound may inhibit drug efflux pumps in microorganisms, enhancing the efficacy of co-administered antibiotics .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For example:
- Cell Cycle Arrest : In vitro studies demonstrated that this compound can induce G2-M phase arrest in cancer cells, thereby inhibiting their proliferation .
- Inhibition of Tubulin Polymerization : The compound's ability to bind to tubulin at the colchicine site has been confirmed through crystallography, indicating its potential as a microtubule-targeting agent .
Pharmacological Studies
Pharmacological evaluations have shown that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 10.25 ± 2.5 |
| This compound | A549 (Lung) | 6.6 ± 0.6 |
| This compound | HepG2 (Liver) | 0.56 ± 0.01 |
These results indicate significant potency against various cancer types, suggesting that modifications to the core structure could enhance therapeutic efficacy.
Case Studies
- Xenograft Model : In vivo studies using murine xenograft models have shown that administration of this compound leads to substantial tumor growth inhibition, supporting its potential application in cancer therapy .
- Microbial Resistance Studies : In microbial assays, this compound demonstrated efficacy in overcoming resistance mechanisms associated with drug efflux pumps, highlighting its utility in combination therapies for bacterial infections .
Properties
IUPAC Name |
3-methoxy-4-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFAKGSYGVWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565601 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155789-92-7 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














